N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester
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Overview
Description
N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester is a cleavable 4-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound acts as a click chemistry reagent featuring an azide group, enabling it to engage in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) with alkyne-bearing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
Protection of Lysine: The amino group of lysine is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.
PEGylation: The protected lysine is then coupled with a PEG4 unit.
Azidation: The PEGylated lysine is reacted with azide to introduce the azide group.
Activation: The final step involves the activation of the carboxyl group with pentafluorophenyl (PFP) ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pH, and reaction time.
Purification: The product is purified using techniques such as chromatography and crystallization.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester undergoes several types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
CuAAc: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Requires DBCO or BCN-containing molecules.
Major Products Formed
CuAAc: Forms triazole-linked products.
Scientific Research Applications
N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester has a wide range of applications in scientific research:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of advanced materials and drug delivery systems
Mechanism of Action
The mechanism of action of N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester involves its role as a linker in ADCs. The azide group allows for specific and efficient conjugation with alkyne-containing molecules through CuAAc or SPAAC reactions. This enables the targeted delivery of cytotoxic drugs to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Fmoc-NH-Azide-PEG4-L-Lysine: Similar structure but lacks the PFP ester activation.
Fmoc-NH-Azide-PEG4-L-Lysine-DBCO: Contains a DBCO group instead of PFP ester.
Uniqueness
N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester is unique due to its combination of Fmoc protection, PEGylation, azide functionality, and PFP ester activation. This makes it highly versatile for various bioconjugation and click chemistry applications .
Properties
Molecular Formula |
C38H42F5N5O9 |
---|---|
Molecular Weight |
807.77 |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C38H42F5N5O9/c39-31-32(40)34(42)36(35(43)33(31)41)57-37(50)29(47-38(51)56-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28)11-5-6-13-45-30(49)12-15-52-17-19-54-21-22-55-20-18-53-16-14-46-48-44/h1-4,7-10,28-29H,5-6,11-23H2,(H,45,49)(H,47,51) |
InChI Key |
NOHZZMMQTNBKSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Appearance |
Solid powder |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-Fmoc-N'-(azido-PEG4)-L-Lysine- PFP ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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